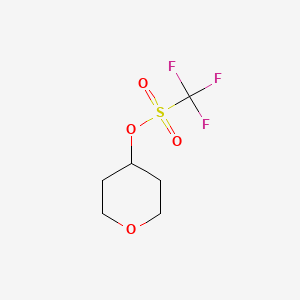

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTYPJAOPJSRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate, a pivotal intermediate in contemporary drug discovery and organic synthesis. The document offers a detailed, field-proven protocol, a thorough examination of the underlying reaction mechanism, and critical safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary knowledge to confidently and safely execute this important transformation. The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation can enhance pharmacokinetic properties such as solubility and metabolic stability. The transformation of the hydroxyl group of Tetrahydro-2H-pyran-4-ol into a trifluoromethanesulfonate (triflate) group, an excellent leaving group, unlocks a plethora of subsequent chemical modifications, including nucleophilic substitutions and cross-coupling reactions, making it a highly versatile building block.

Introduction: The Strategic Importance of this compound

The tetrahydropyran ring is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, saturated heterocyclic structure can impart favorable conformational rigidity and improved metabolic stability to a molecule. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

The conversion of the hydroxyl group of the readily available Tetrahydro-2H-pyran-4-ol to a triflate is a key strategic step. The trifluoromethanesulfonyl group (CF₃SO₂-), or triflyl group, is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion. This exceptional leaving group ability makes this compound a highly reactive and versatile electrophile for the introduction of the tetrahydropyran-4-yl moiety into a wide range of molecules. This is particularly valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Reaction Mechanism and Causality of Experimental Choices

The synthesis of this compound proceeds via the triflation of Tetrahydro-2H-pyran-4-ol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA).

The reaction is initiated by the nucleophilic attack of the hydroxyl group of Tetrahydro-2H-pyran-4-ol on one of the highly electrophilic sulfur atoms of triflic anhydride. The choice of a hindered or non-nucleophilic base like pyridine is crucial. Pyridine serves to neutralize the triflic acid (CF₃SO₃H) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product and promoting potential side reactions. A more nucleophilic base could compete with the alcohol in attacking the triflic anhydride. The reaction is typically conducted in an inert, anhydrous aprotic solvent such as dichloromethane (DCM) to prevent the hydrolysis of the highly reactive triflic anhydride. Low temperatures, often starting at 0°C or below, are employed to control the exothermicity of the reaction and minimize the formation of byproducts.

Reaction Mechanism: Triflation of Tetrahydro-2H-pyran-4-ol

Caption: Mechanism of alcohol triflation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tetrahydro-2H-pyran-4-ol | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |

| Trifluoromethanesulfonic anhydride (Tf₂O) | ≥99% | e.g., Sigma-Aldrich, Acros Organics | Handle under inert atmosphere. Highly corrosive and moisture-sensitive. |

| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Acros Organics | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | Store over molecular sieves. |

| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | For extraction. |

| Saturated aqueous sodium bicarbonate solution | For work-up. | ||

| Brine (saturated aqueous NaCl solution) | For work-up. | ||

| Anhydrous magnesium sulfate (MgSO₄) | For drying. |

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charging: Charge the flask with Tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to the alcohol).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of cold water.

-

Work-up:

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Product Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts for this compound based on known data for similar structures. Actual experimental values may vary slightly.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~5.0 | m | CH-OTf |

| ¹H | ~3.8 | m | 2 x OCH₂ (axial) |

| ¹H | ~3.6 | m | 2 x OCH₂ (equatorial) |

| ¹H | ~2.1 | m | 2 x CH₂ (axial) |

| ¹H | ~1.9 | m | 2 x CH₂ (equatorial) |

| ¹³C | ~118.7 | q, ¹J(C,F) ≈ 320 Hz | CF₃ |

| ¹³C | ~85.0 | CH-OTf | |

| ¹³C | ~63.0 | 2 x OCH₂ | |

| ¹³C | ~33.0 | 2 x CH₂ |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Tetrahydro-2H-pyran-4-ol: May cause eye irritation.[1]

-

Trifluoromethanesulfonic anhydride (Tf₂O): Highly corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe skin burns and eye damage.[2][3] Harmful if swallowed and may cause respiratory irritation.[2][3] Handle under an inert atmosphere and add to solvents slowly to prevent thermal runaway.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Triethylamine (alternative base): Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[2][7][8][9][10]

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Conclusion

The synthesis of this compound is a robust and reliable transformation that provides a valuable intermediate for drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this versatile building block in high yield and purity. The triflate's exceptional reactivity as a leaving group opens up a vast chemical space for the introduction of the pharmaceutically relevant tetrahydropyran moiety.

References

-

Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

-

Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine-D5. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

Sources

- 1. (PDF) Tritylation of alcohols under mild conditions without using silver salts [academia.edu]

- 2. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0314894) [np-mrd.org]

- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis, particularly within drug discovery and development, the ability to efficiently introduce specific structural motifs is paramount. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate stands out as a pivotal reagent, engineered for the precise incorporation of the tetrahydropyran (THP) ring system. The THP moiety is a privileged scaffold in medicinal chemistry, frequently enhancing pharmacokinetic properties such as solubility and metabolic stability when integrated into a larger molecule.[1][2]

This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of this compound. We will explore the fundamental principles that make this compound an exceptionally reactive and versatile tool for researchers and synthetic chemists. The core of its utility lies in the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known in organic chemistry, attached to the C4 position of a stable tetrahydropyran ring.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical and chemical characteristics is essential for its effective and safe use in any synthetic protocol.

| Property | Value |

| Molecular Formula | C₅H₉F₃O₄S |

| Molecular Weight | 234.18 g/mol |

| CAS Number | 80360-19-0 |

| Appearance | Colorless to pale yellow liquid/oil |

| Storage | Store under inert atmosphere, room temperature, away from moisture |

The defining feature of this compound is the triflate (-OTf) group. Its exceptional ability as a leaving group stems from the significant resonance stabilization of the resulting triflate anion (CF₃SO₃⁻). The negative charge is delocalized across three oxygen atoms, and this is further enhanced by the strong electron-withdrawing inductive effect of the trifluoromethyl group.[3] This high degree of stability means that the C-O bond is readily cleaved, making the C4 carbon of the pyran ring highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis and Preparation: Crafting a High-Energy Intermediate

The most direct and common synthesis of this compound involves the reaction of its corresponding alcohol, Tetrahydro-2H-pyran-4-ol, with a suitable triflating agent. The choice of agent and conditions is critical to achieving high yields and purity.

The primary triflating agent is trifluoromethanesulfonic anhydride (Tf₂O). The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous, aprotic solvent like dichloromethane (DCM). A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Synthesis

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe. The rate of addition should be controlled to maintain the internal temperature below -60 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step due to its high reactivity, but can be purified by flash column chromatography on silica gel if necessary.

Causality Insight: The use of a non-nucleophilic base is crucial. A nucleophilic base could compete with the alcohol in reacting with the highly electrophilic triflic anhydride. Pyridine is an excellent choice as it is a strong enough base to scavenge the generated acid but is a poor nucleophile. The low temperature is necessary to control the high reactivity of the triflic anhydride and prevent degradation of the product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized triflate is typically achieved through standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Protons adjacent to the ether oxygen (C2, C6) appear downfield (~3.5-4.0 ppm). The proton on the carbon bearing the triflate group (C4) is significantly deshielded and appears as a multiplet around 4.9-5.1 ppm. Protons on C3 and C5 will appear as multiplets in the upfield region (~1.8-2.2 ppm). |

| ¹³C NMR | The carbon attached to the triflate group (C4) will be significantly downfield (~80-85 ppm). The carbons adjacent to the ether oxygen (C2, C6) will be around 65-70 ppm, and the C3/C5 carbons will be further upfield (~30-35 ppm).[4][5] |

| IR (Infrared) | Strong characteristic absorption bands for the S=O stretches of the triflate group will be present around 1420 cm⁻¹ and 1210 cm⁻¹. C-O stretching will also be visible. |

Reactivity and Synthetic Applications: A Gateway to Complexity

The primary utility of this compound is as a potent electrophile in nucleophilic substitution reactions.[3][6] The triflate group's extreme lability facilitates reactions with a vast array of nucleophiles under mild conditions, often proceeding with high yields where corresponding halides or tosylates would be unreactive.

Nucleophilic Substitution Reactions

The compound readily undergoes Sₙ2 reactions. The stereochemical outcome at the C4 position can often be controlled, leading to inversion of configuration, which is a powerful tool in stereoselective synthesis.

Common nucleophiles include:

-

Nitrogen Nucleophiles: Amines, azides (for subsequent reduction to amines).

-

Oxygen Nucleophiles: Alcohols, phenols, carboxylates.

-

Carbon Nucleophiles: Cyanide, organocuprates, enolates.

-

Sulfur Nucleophiles: Thiols, thiophenols.

Diagram of General Reactivity

Caption: Sₙ2 displacement of the triflate leaving group.

Field-Proven Experimental Protocol: Nucleophilic Substitution with Sodium Azide

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor its completion by TLC (usually within 1-3 hours).

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-azidotetrahyro-2H-pyran.

Causality Insight: The choice of a polar aprotic solvent like DMF is strategic. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. This protocol provides a direct route to 4-aminotetrahydropyran derivatives upon simple reduction of the azide.

Safety and Handling: Managing a Highly Reactive Reagent

Due to the presence of the triflate group, this compound is highly reactive and moisture-sensitive. Triflating agents like triflic anhydride are corrosive and react violently with water.[7][8]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Keep in a cool, dry place away from incompatible materials such as strong bases, acids, and oxidizing agents.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

Conclusion

This compound is more than just a chemical intermediate; it is an activation tool that transforms a simple alcohol into a potent electrophile. Its utility is rooted in the exceptional leaving group ability of the triflate anion, enabling chemists to perform nucleophilic substitutions that would otherwise be challenging or impossible. For researchers in drug discovery and complex molecule synthesis, this reagent provides a reliable and efficient pathway to incorporate the valuable tetrahydropyran scaffold, making it an indispensable component of the modern synthetic chemist's toolkit.

References

-

PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.[1]

-

Bocan, T. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from a professional networking site for scientists.[2]

-

Wikipedia. (n.d.). Triflate. Retrieved from Wikipedia.[3]

-

Booth, B. L., Haszeldine, R. N., & Laali, K. (1980). Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2887-2893.[11]

-

Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center.[6]

-

Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(36), 7318-7325.[12]

-

Bennett, C. S. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(12), 3340–3343.[13]

-

Stang, P. J., & White, M. R. (1983). Vinylic triflates: a new method for the synthesis of 1-alkynes. The Journal of Organic Chemistry, 48(24), 4578-4580.[5]

-

Wiley-VCH GmbH. (2002-2025). tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts. SpectraBase.[5]

-

Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra.[14]

-

TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.[9]

-

MedChemExpress. (n.d.). Mannose triflate-SDS.[10]

-

SynQuest Laboratories, Inc. (n.d.). Trifluoroacetyl trifluoromethanesulfonate Safety Data Sheet.[7]

-

Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Material Safety Data Sheet.[8]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of spirocyclic compounds.[15]

-

Cameo Chemicals. (n.d.). Trimethylsilyl trifluoromethanesulfonate.[16]

-

Stang, P. J., & Dueber, T. E. (1974). Chemistry of vinyl cations. 10. Vinylic triflates. A new series of reactive vinyl esters. Journal of the American Chemical Society, 96(14), 4555-4557.[17]

-

Lee, C., & Lee, Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(7), 127.[18]

-

Roy, R., et al. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52.[19]

-

Das, J., et al. (2011). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances, 1(8), 1475-1479.[20]

-

Shekhar, A., et al. (2011). SYNTHESIS OF TETRAHYDROBENZO[b]PYRAN DERIVATIVES USING SODIUM TRIFLUOROMETHANE SULPHONATE AS AN EFFICIENT CATALYST. International Journal of ChemTech Research, 9(3), 1117-1123.[21]

-

Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.[22]

-

American Chemical Society. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry.[23]

-

RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.[24]

-

ResearchGate. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.[25]

-

Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.[26]

-

Wiley-VCH. (n.d.). 4. 13C NMR Spectroscopy.[4]

-

ResearchGate. (n.d.). † 1H-NMR and 13C-NMR Spectra.[27]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. spectrabase.com [spectrabase.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. synquestlabs.com [synquestlabs.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Reactions of triflate esters and triflamides with an organic neutral super-electron-donor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. espublisher.com [espublisher.com]

- 20. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. tsijournals.com [tsijournals.com]

- 22. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 25. researchgate.net [researchgate.net]

- 26. auctoresonline.com [auctoresonline.com]

- 27. rsc.org [rsc.org]

Structural and Mechanistic Profiling of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: A Technical Guide for Advanced Alkylation

Executive Summary

In modern medicinal chemistry, the introduction of saturated oxygen-containing heterocycles is a critical strategy for modulating the physicochemical properties of drug candidates, such as improving aqueous solubility and lowering lipophilicity. Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS: 262444-08-6)[1] serves as a premier electrophilic linchpin for this purpose. By leveraging the exceptional leaving-group ability of the trifluoromethanesulfonate (triflate) moiety, this reagent enables the direct N-, O-, or C-alkylation of complex molecular scaffolds via nucleophilic bimolecular substitution (

This whitepaper provides an in-depth mechanistic analysis of the structural dynamics, synthesis, and application of tetrahydro-2H-pyran-4-yl triflate, designed for researchers and drug development professionals executing advanced synthetic workflows.

Structural and Conformational Dynamics

The reactivity of this compound is fundamentally governed by the conformational flexibility of the tetrahydropyran (THP) ring and the stereoelectronic properties of the triflate group[2].

Conformational Equilibrium

The THP ring predominantly adopts a chair conformation. The bulky and highly electron-withdrawing triflate (

-

Ground State (Thermodynamic): The equatorial conformer is thermodynamically favored as it minimizes 1,3-diaxial steric interactions with the axial protons at C2 and C6.

-

Reactive State (Kinetic): For an

displacement to occur, the incoming nucleophile must attack from the trajectory antiperiplanar to the

The Triflate Super-Leaving Group

The

Conformational trajectory of the SN2 displacement on a tetrahydropyran ring.

Synthesis Protocol & Mechanistic Causality

Because secondary triflates are highly prone to elimination (forming 3,6-dihydro-2H-pyran) and hydrolysis, tetrahydro-2H-pyran-4-yl triflate is rarely stored long-term. It is synthesized in situ or immediately prior to use[3].

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role in Reaction |

| Tetrahydropyran-4-ol | 102.13 | 1.00 | Starting Material |

| Triflic Anhydride ( | 282.14 | 1.08 | Electrophilic Activator |

| Pyridine | 79.10 | 1.10 | Base / Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | 0.1 M | Non-nucleophilic Solvent |

Step-by-Step Methodology

Protocol adapted from validated pharmaceutical synthesis workflows for CBP/EP300 inhibitors[3].

-

Preparation: Dissolve tetrahydropyran-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).

-

Catalyst Addition: Add pyridine (1.1 eq) to the solution.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Strict temperature control is mandatory. At room temperature, the highly reactive triflate will undergo rapid

elimination. -

Activation: Dropwise add trifluoromethanesulfonic anhydride (1.08 eq). Causality: Pyridine reacts with

to form a highly electrophilic 1-(trifluoromethylsulfonyl)pyridin-1-ium intermediate. This prevents the generation of free triflic acid until the alcohol attacks, at which point the displaced pyridine neutralizes the acid, preventing ether cleavage or polymerization. -

Reaction: Stir at 0 °C for 20 minutes.

-

Workup: Filter the reaction mixture to remove pyridinium triflate salts. Wash the filtrate sequentially with water, 1.0 N HCl (to remove residual pyridine), and brine.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo at low temperature.

Self-Validating Quality Control: The product isolates as a "black liquid"[3]. This coloration is normal and results from trace polymerization of byproducts. Do not attempt silica gel chromatography. Silica is inherently acidic and polar; passing a secondary triflate through a column will result in catastrophic degradation. The crude reagent is sufficiently pure for immediate downstream alkylation.

Analytical Validation

To verify the successful conversion of the alcohol to the triflate before proceeding to the alkylation step,

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Significance |

| C4-H (attached to -OTf) | 5.17 | Multiplet (m) | 1H | Critical Indicator: Shifts dramatically downfield from ~3.8 ppm (in the alcohol) due to the intense electron-withdrawing effect of the triflate group. |

| C2-H, C6-H (equatorial) | 3.96 | Multiplet (m) | 2H | Deshielded by the adjacent ring oxygen. |

| C2-H, C6-H (axial) | 3.58 | Multiplet (m) | 2H | Standard THP ring signature. |

| C3-H, C5-H | 2.11, 1.99 | Multiplets (m) | 4H | Methylene protons adjacent to the triflate stereocenter. |

Downstream Application: N-Alkylation Workflow

The primary utility of tetrahydro-2H-pyran-4-yl triflate is the N-alkylation of complex heterocycles, such as pyrazoles or pyrrolopyridines, which are common pharmacophores in kinase and epigenetic inhibitors[3].

Step-by-Step Alkylation Methodology

-

Deprotonation: Dissolve the target N-heterocycle (1.0 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

-

Causality: NaH quantitatively deprotonates the heterocycle. DMF strongly solvates the

cation, leaving a "naked", highly reactive heterocyclic anion.

-

-

Electrophile Introduction: Add the freshly prepared tetrahydro-2H-pyran-4-yl triflate (excess, ~4.0 eq) to the mixture at 0 °C.

-

Propagation: Slowly warm the reaction to room temperature and stir for 2 hours.

-

Thermodynamic Push: Heat the reaction mixture to 150 °C for 10 minutes.

-

Causality: This brief thermal spike serves a dual purpose. First, it overcomes the activation energy barrier for any remaining sterically hindered conformers. Second, it intentionally degrades the large excess of unreacted triflate, preventing it from interfering with the subsequent reverse-phase chromatography purification[3].

-

-

Quench & Purify: Cool to room temperature, dilute with DCM, filter through Celite, and concentrate for purification.

End-to-end synthetic workflow from alcohol activation to heterocyclic N-alkylation.

References

Sources

Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate: Mechanism of Action, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS No. 262444-08-6), commonly referred to as THP-triflate, is a highly reactive electrophilic reagent utilized extensively in advanced organic synthesis and medicinal chemistry. While the compound itself is not a therapeutic agent, its chemical "mechanism of action" revolves around its role as a premier alkylating agent. It is specifically engineered to install the tetrahydropyran-4-yl (THP) moiety onto diverse molecular scaffolds—a critical step in the development of numerous active pharmaceutical ingredients (APIs), including epigenetic modulators for cancer therapy[1].

This whitepaper details the chemical causality of THP-triflate's reactivity, outlines self-validating experimental protocols for its use, and contextualizes its critical role in modern drug development.

Chemical Mechanism of Action: Electrophilic Activation

The core mechanism of action of THP-triflate is driven by bimolecular nucleophilic substitution (SN2) , though it can exhibit SN1 character depending on the solvent and nucleophile. The reactivity is fundamentally governed by the trifluoromethanesulfonate (-OTf) leaving group.

The "Super" Leaving Group

Triflate is classified as a "super leaving group" due to the extreme electron-withdrawing inductive effect of the trifluoromethyl (-CF3) group[2]. This effect highly polarizes the C-O bond at the C4 position of the tetrahydropyran ring. When the C-O bond breaks, the resulting triflate anion is exceptionally stable, with its negative charge delocalized via resonance across three equivalent oxygen atoms. This makes the secondary C4 carbon of the THP ring highly electrophilic and susceptible to attack by nitrogen, oxygen, or sulfur nucleophiles.

Quantitative Leaving Group Comparison

To understand why medicinal chemists choose the highly unstable triflate over more stable alternatives (like halides or tosylates), we must look at the reaction kinetics. The activation energy required for the SN2 transition state is significantly lowered when using a triflate.

Table 1: Relative Leaving Group Abilities in Nucleophilic Substitution

| Leaving Group | Abbreviation | Relative Reactivity (Approx.) | Mechanistic Influence |

| Trifluoromethanesulfonate | -OTf (Triflate) | 10⁷ – 10⁸ | Highly favors rapid SN2 due to extreme anion stabilization[2]. |

| p-Toluenesulfonate | -OTs (Tosylate) | 10⁴ | Standard good leaving group, but slower due to steric bulk[2]. |

| Methanesulfonate | -OMs (Mesylate) | 10⁴ | Standard good leaving group[3]. |

| Iodide | -I | 10² | Good leaving group, but prone to side reactions. |

| Bromide | -Br | 1 | Baseline for kinetic comparison. |

Reaction Pathway Visualization

Nucleophilic substitution (SN2) mechanism of THP-triflate alkylation.

Experimental Protocol: Self-Validating Alkylation Workflow

Because THP-triflate is highly susceptible to hydrolysis (reacting with ambient moisture to revert to tetrahydropyran-4-ol and triflic acid), it is rarely stored for long periods. The most reliable methodology involves an in situ generation strategy, immediately followed by the trapping of the electrophile by the target nucleophile[1].

Objective

To install a tetrahydropyran-4-yl moiety onto a nucleophilic amine or pyrazole core.

Step 1: Electrophile Generation (In Situ)

-

Reagent Preparation: Dissolve tetrahydropyran-4-ol (1.0 eq, ~2.64 mmol) in anhydrous dichloromethane (DCM, 2.9 mL) under an inert argon atmosphere.

-

Acid Scavenging: Add anhydrous pyridine (1.1 eq).

-

Causality: Pyridine acts as a non-nucleophilic base to neutralize the highly acidic triflic acid generated during the reaction. Without this, the acid would degrade the THP ring or protonate the starting alcohol, halting the reaction.

-

-

Activation: Cool the mixture to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.05 eq).

-

Causality: The 0 °C temperature is critical. It suppresses elimination side-reactions (E2) and controls the highly exothermic nature of the anhydride reaction[1].

-

-

Validation Checkpoint 1: Stir for 20 minutes at 0 °C. The system validates the formation of the intermediate visually (precipitation of pyridinium triflate salts) and via TLC (staining with phosphomolybdic acid).

Step 2: Nucleophilic Substitution (Alkylation)

-

Filtration: Filter the reaction mixture quickly through a short pad of Celite to remove the solid pyridinium triflate salts, washing with cold DCM (2 mL)[1]. Causality: Removing the salts prevents side reactions and buffering issues during the subsequent alkylation.

-

Reaction: To the filtrate containing the THP-triflate, add the target nucleophile (e.g., a pyrazole derivative, 0.8 eq).

-

Thermal Activation: Slowly warm the mixture to room temperature and stir for 2 hours. If the nucleophile is sterically hindered, heat the mixture to 150 °C for 10 minutes (e.g., via microwave irradiation)[1].

-

Causality: Microwave heating provides the precise activation energy required to overcome the steric bulk of the secondary C4 carbon on the THP ring during the SN2 transition state.

-

-

Validation Checkpoint 2: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the starting nucleophile disappears and the product mass (Nucleophile + 85 Da for the THP group) becomes the dominant peak.

Step 3: Purification

-

Dilute the mixture with DCM, filter through Celite, and concentrate in vacuo.

-

Dissolve the crude residue in DMSO and purify via reverse-phase chromatography (Acetonitrile/Water 20-60% gradient) to isolate the pure THP-alkylated product[1].

Biological Context: The THP Group in Drug Design

While THP-triflate is the chemical vehicle, the destination is the biological efficacy of the resulting drug. The tetrahydropyran (THP) ring is a privileged bioisostere in medicinal chemistry. Chemists intentionally use THP-triflate to append this ring to a pharmacophore for three specific reasons:

-

Modulation of Physicochemical Properties: Unlike a highly lipophilic cyclohexyl or phenyl ring, the oxygen atom in the THP ring lowers the overall partition coefficient (LogP), significantly enhancing the aqueous solubility of the drug candidate.

-

Target Engagement: The ether oxygen acts as a hydrogen-bond acceptor, forming specific, directional interactions with amino acid residues in the target protein's binding pocket.

-

Metabolic Stability: The aliphatic ether structure is less susceptible to cytochrome P450-mediated aromatic oxidation compared to standard phenyl rings.

Case Study: CBP/EP300 Bromodomain Inhibitors

In the development of pyrazolopyridine derivatives for cancer therapy, THP-triflate is used to synthesize inhibitors of the CBP/EP300 bromodomains[1]. These bromodomains are "reader" proteins that recognize acetylated lysine residues on histone tails, controlling chromatin structure and gene transcription. By using THP-triflate to install the THP group, the resulting drug achieves the exact steric and electronic profile needed to competitively bind the bromodomain pocket, thereby halting the transcription of oncogenes and driving an anti-cancer therapeutic effect[1].

Logical workflow from THP-triflate synthesis to biological therapeutic effect.

References

- Pyrazolopyridine derivatives for the treatment of cancer (WO2017205538A1). Google Patents.

Sources

Technical Guide: Spectroscopic Characterization and Application of Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS 122691-03-6), a critical electrophilic building block used to introduce the tetrahydropyran (THP) moiety into pharmacological scaffolds.

Executive Summary & Compound Profile

This compound (also known as 4-tetrahydropyranyl triflate) is a highly reactive alkylating agent. Unlike its bromide or iodide counterparts, the triflate group (OTf) is a "super-leaving group" (

This compound is frequently generated in situ or used immediately after isolation due to its thermal and hydrolytic instability. This guide outlines the diagnostic spectroscopic markers required to validate its formation and purity before downstream application.

| Property | Data |

| CAS Number | 122691-03-6 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 234.20 g/mol |

| Physical State | Colorless oil / Low-melting solid (highly moisture-sensitive) |

| Storage | -20°C under Argon/Nitrogen; anhydrous conditions essential. |

Synthesis & Preparation Protocol

To understand the spectra, one must understand the synthesis. The triflate is prepared from tetrahydro-2H-pyran-4-ol via reaction with triflic anhydride (

Optimized Synthetic Workflow

-

Reagents: Tetrahydro-2H-pyran-4-ol (1.0 equiv), Pyridine or 2,6-Lutidine (1.2 equiv),

(1.1 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions: -78°C to 0°C. Do not heat.

Figure 1: Synthesis pathway highlighting the kinetic competition between product formation and elimination.

Spectroscopic Characterization

Due to the compound's reactivity, "clean" spectra are often difficult to obtain without trace hydrolysis or elimination products. The following data represents the diagnostic signatures required to confirm identity.

A. Nuclear Magnetic Resonance (NMR)

The most critical validation is the downfield shift of the H-4 methine proton and the C-4 carbon compared to the starting alcohol.

1H NMR (400 MHz,

)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| H-4 | Methine (-CH-OTf) | 5.15 – 5.25 | tt (septet-like) | Key Signal. Shifts significantly downfield from ~3.8 ppm in the alcohol. | |

| H-2, H-6 | Ether Methylene (-CH2-O-) | 3.90 – 4.00 | ddd / m | - | Characteristic of the THP ring; slight downfield shift from precursor. |

| H-2', H-6' | Ether Methylene (Axial) | 3.50 – 3.60 | ddd / m | - | Forms the "roof" of the AB system with H-2/H-6. |

| H-3, H-5 | Methylene ( | 2.00 – 2.20 | m | - | Complex multiplet due to ring conformation. |

13C NMR (100 MHz,

)

| Carbon | Chemical Shift ( | Signal Type | Assignment |

| C-OTf | 118.5 | Quartet ( | Trifluoromethyl ( |

| C-4 | 84.0 – 86.0 | Singlet | C-O-Tf. Deshielded by ~20 ppm vs. alcohol (~65 ppm). |

| C-2, C-6 | 64.5 – 65.5 | Singlet | Ether carbons. |

| C-3, C-5 | 32.0 – 33.0 | Singlet |

19F NMR (

)

- -74.0 to -76.0 ppm (Singlet): Diagnostic for alkyl triflates.

-

Impurity Alert: A signal at -78 ppm indicates free triflic acid (hydrolysis). A signal at -72 ppm indicates unreacted anhydride.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonate ester and ether stretches.

-

1410 – 1420 cm⁻¹:

asymmetric stretch (Sulfonate). -

1200 – 1240 cm⁻¹:

stretching (Broad, intense). -

1145 cm⁻¹:

symmetric stretch. -

1030 – 1090 cm⁻¹:

(Ether) stretch of the pyran ring.

C. Mass Spectrometry (MS)

-

Ionization: ESI (Positive mode) is often difficult due to the lack of basic sites and high reactivity.

-

Observed Ions:

- : m/z ~257 (Weak).

- : m/z 85 (Pyran-4-yl cation). This is the base peak in EI or fragmentation experiments, corresponding to the loss of the triflate group.

-

Adducts: If run in methanol, you may observe the methyl ether product (m/z ~116) formed in situ in the source.

Experimental Handling & Stability

The "Trustworthiness" of your data depends on sample handling. This compound is prone to elimination to form 3,6-dihydro-2H-pyran (volatile olefin).

Self-Validating Protocol for Use

-

Solvent Check: Ensure

is neutralized (pass through basic alumina). Acidic chloroform accelerates decomposition. -

Temperature: Run NMR experiments at 25°C or lower immediately after preparation.

-

Quenching: If the NMR shows >5% olefin (peaks at 5.8 ppm), repurify or discard. The olefin acts as a nucleophilic scavenger in some reactions, ruining stoichiometry.

Figure 2: Quality control workflow before committing the reagent to high-value synthesis.

References

-

Synthesis of Pyran-4-yl Triflates: World Intellectual Property Organization, WO 2015/181186 A1. (Describes the standard mesylation/triflation protocol for pyran-4-ol). Link

-

Triflate Reactivity & NMR Data: Journal of Organic Chemistry, 2020, 85, 12, 7890–7900. (General reference for alkyl triflate shifts and stability). Link

-

Application in Drug Discovery: United States Patent, US 11,247,989 B2. (Specific usage of this compound as a reagent).[1][2] Link

-

Precursor Characterization (Pyran-4-ol): Sigma-Aldrich/Merck Technical Data Sheet for CAS 2081-44-9. Link

Sources

"Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate safety and handling precautions"

Technical Safety Guide: Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate

Executive Summary

This compound (CAS: 115830-80-3) is a specialized electrophilic reagent used in medicinal chemistry to introduce the tetrahydropyran-4-yl (THP) moiety—a privileged pharmacophore in drug discovery.[1] As a secondary alkyl triflate, it possesses a distinct hazard profile combining potent alkylating potential with extreme moisture sensitivity .[1]

This guide synthesizes handling protocols derived from the reactivity profiles of sulfonate esters and superacid derivatives. It is designed for researchers requiring strict control over experimental variables and safety outcomes.[1]

Chemical & Physical Profile

| Parameter | Data / Characteristic |

| CAS Number | 115830-80-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉F₃O₄S |

| Molecular Weight | 234.20 g/mol |

| Physical State | Colorless to pale yellow oil (typically) or low-melting solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Reacts with water/alcohols |

| Reactivity Class | Electrophile / Alkylating Agent |

| Leaving Group | Triflate (-OTf), conjugate base of triflic acid (pKa ~ -14) |

Hazard Identification & Mechanistic Toxicity

Core Hazards

-

Acute Toxicity (Alkylating Agent): Like its structural analogs (e.g., methyl triflate), this compound can transfer the alkyl group (THP ring) to nucleophilic sites on biological macromolecules (DNA bases, protein residues like cysteine/lysine). Treat as a potential mutagen and carcinogen. [1]

-

Corrosivity (Hydrolysis): Upon contact with ambient moisture or mucosal membranes, the compound hydrolyzes to release Triflic Acid (TfOH) , a superacid. This causes immediate, severe chemical burns and respiratory tract damage.

-

Thermal Instability: Sulfonate esters of secondary alcohols can undergo thermal elimination (E1/E2) to form olefins (3,6-dihydro-2H-pyran) and triflic acid, potentially causing pressure buildup in sealed vessels.[1]

Decomposition Pathway

The following diagram illustrates the critical decomposition pathway researchers must mitigate against during storage and handling.

Figure 1: Hydrolytic decomposition pathway releasing superacidic byproducts.

Handling & Engineering Controls

The "Dry Chain" Protocol

Due to the lability of the C-O bond and the leaving group ability of the triflate, a strict "Dry Chain" must be maintained from storage to reaction quenching.

-

Atmosphere: Handle exclusively under an inert atmosphere (Nitrogen or Argon).[1]

-

Vessel Preparation: All glassware must be oven-dried (>120°C) for at least 4 hours and cooled under inert gas flow.

-

Solvents: Use only anhydrous solvents (water content <50 ppm).[1] Dichloromethane (DCM) or Toluene are preferred; ethereal solvents (THF) must be inhibitor-free and fresh to avoid polymerization initiated by trace acid.[1]

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly within a certified chemical fume hood.[1] If working with larger scales (>5g) outside a closed system, a full-face respirator with acid gas/organic vapor cartridges is recommended.[1]

-

Dermal:

-

Ocular: Chemical splash goggles.[1] Face shield required for transfer of volumes >10 mL.[1]

Experimental Workflow: Safe Transfer & Reaction

The following workflow ensures containment of the alkylating agent and neutralization of the superacid leaving group.

Figure 2: Step-by-step containment workflow for triflate reagents.[1]

Critical Step: The Base Buffer

Never use this reagent without a base present in the reaction mixture.[1]

-

Why? As the reaction proceeds, Triflic Acid (TfOH) is generated. Without a base sponge (e.g., Pyridine, 2,6-Lutidine, or Triethylamine), the acid will catalyze the decomposition of the remaining reagent and potentially degrade the THP ring (acid-catalyzed ether cleavage).[1]

-

Ratio: Use at least 1.1 - 1.5 equivalents of base relative to the triflate.[1]

Emergency Procedures

Spills

-

Do NOT use water. Water will generate a cloud of acid mist.[1]

-

Protocol:

Exposure First Aid

-

Skin Contact: Immediate flush with water for 15 minutes.[1][2][7] Treat as a Hydrofluoric Acid (HF) type burn precautionarily due to the superacid nature; apply Calcium Gluconate gel if available, or standard burn treatment immediately. Note: While TfOH is not HF, the rapid tissue necrosis requires aggressive intervention.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][3][8] Pulmonary edema may be delayed.[1]

Disposal & Deactivation

Self-Validating Deactivation Protocol: Before disposal, the active alkylating agent must be chemically destroyed.[1]

-

Prepare Quench Solution: 2M Ammonia in Methanol (or 10% Diethylamine in Methanol).

-

Slow Addition: Add the waste reaction mixture or reagent residue dropwise to the quench solution at 0°C.

-

Validation: Check pH. It should remain basic (> pH 9).[1]

-

Mechanism: The amine nucleophile rapidly displaces the triflate, forming a stable ammonium triflate salt and the aminopyran derivative, neither of which are volatile alkylators.

References

-

Sigma-Aldrich. Safety Data Sheet: Methyl Trifluoromethanesulfonate (Analogous Hazard Data).[1] Version 6.[1][9]3. Link

-

Barbe, G., & Charette, A. B. (2008). "Highly Chemoselective Synthesis of 2-Substituted-4-methoxypyridines." Journal of the American Chemical Society, 130(1), 18-19.[1] (Demonstrates handling of reactive triflates in heterocycle synthesis).

-

Combi-Blocks. Tetrahydro-2H-pyran-4-yl methanesulfonate MSDS (Structural Analog).Link

-

National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] (General protocols for superacid derivatives).

Sources

- 1. TETRAHYDRO-2H-PYRAN-4-YLMETHYLMETHANESULFONATE [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. roco.global [roco.global]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. combi-blocks.com [combi-blocks.com]

"literature review of Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Technical Guide & Application Note

Executive Summary

Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate (CAS: 262444-08-6), often referred to as 4-tetrahydropyranyl triflate , is a specialized electrophilic reagent used to introduce the tetrahydro-2H-pyran-4-yl moiety into organic molecules.

In modern medicinal chemistry, this tetrahydropyranyl (THP) group is a critical bioisostere for the cyclohexyl group. By replacing a methylene unit (

This guide reviews the synthesis, reactivity profile, and handling protocols for this reagent, focusing on its utility in

Chemical Profile & Properties[1][2][3][4][5][6][7]

The triflate group (

Physicochemical Data[8]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 262444-08-6 | Reagent |

| Precursor CAS | 2081-44-9 | Tetrahydro-2H-pyran-4-ol |

| Molecular Formula | ||

| Molecular Weight | 234.19 g/mol | |

| Appearance | Colorless to pale yellow oil | Often prepared in situ or used immediately |

| Stability | Moisture Sensitive; Thermally Labile | Store at -20°C under Argon |

Structural Significance

The 4-position of the tetrahydropyran ring is chemically distinct. Unlike the 2-position (anomeric), the 4-position behaves as a secondary alkyl center. However, the inductive effect of the ring oxygen (separated by two carbons) still exerts a subtle electronic influence, often making the C4 center slightly less electron-rich than a cyclohexyl counterpart.

Preparation & Synthesis

While the reagent is commercially available from specialized vendors, it is frequently prepared in situ or fresh in the lab to ensure maximum activity, as secondary triflates can degrade via elimination upon prolonged storage.

Standard Protocol (Triflic Anhydride Method)

The most robust synthesis utilizes trifluoromethanesulfonic anhydride (

Reagents:

-

Substrate: Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

Reagent: Triflic Anhydride (

, 1.1–1.2 eq) -

Base: Pyridine or 2,6-Lutidine (1.2–1.5 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform (

), anhydrous.

Procedure:

-

Cool a solution of tetrahydro-2H-pyran-4-ol and pyridine in dry DCM to -78°C or 0°C (depending on scale; lower is better to prevent elimination).

-

Add

dropwise over 15-30 minutes. The reaction is extremely exothermic. -

Stir at 0°C for 1–2 hours.

-

Workup: Rapid aqueous wash (cold

, then brine), dry over -

Usage: Use immediately for the next step.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the generation of the triflate reagent, highlighting the risk of elimination.

Reactivity & Applications

The primary utility of tetrahydro-2H-pyran-4-yl triflate is as a "hard" alkylating agent. It is superior to the corresponding iodide or bromide for difficult substrates due to the leaving group ability of the triflate.

Alkylation vs. Reductive Amination

Why use the triflate?

-

Reductive Amination (Ketone + Amine + Reducing Agent): This is the standard route but often fails with electron-deficient amines (e.g., anilines with EWGs) or sterically hindered amines. It also requires acidic conditions which may not be tolerated.

-

Triflate Alkylation: Allows for base-mediated alkylation. It is particularly useful for N-alkylation of heterocycles (pyrazoles, indoles) and O-alkylation of phenols .

Critical Reaction Parameters

Secondary triflates are prone to

-

Solvent: Use polar aprotic solvents (DMF, NMP, Acetonitrile) to accelerate

. -

Temperature: Keep temperatures moderate (RT to 60°C). High heat (>100°C) favors elimination.

-

Base: Use the mildest base possible (

,

Reaction Pathways Diagram

Figure 2: Divergent reaction pathways. Pathway A is maximized by using non-bulky bases and polar solvents.

Case Studies in Drug Discovery

Optimization of Physicochemical Properties

The "Tetrahydro-2H-pyran-4-yl" group is a classic medicinal chemistry tactic to lower LogP.

| Moiety | LogP (Approx) | Solubility | Metabolic Stability |

| Cyclohexyl | ~3.0 (High) | Low | Low (Subject to oxidation) |

| 4-Tetrahydropyranyl | ~1.5 (Moderate) | High | Improved (Blocked oxidation at C4) |

Example Protocol: N-Alkylation of a Pyrazole

Adapted from US Patent 11,247,989 (2022)

Objective: Install the THP group onto a pyrazole nitrogen.

-

Dissolution: Dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Cesium Carbonate (

, 2.0 eq). Stir at RT for 15 min. -

Alkylation: Add Tetrahydro-2H-pyran-4-yl triflate (1.2 eq) dropwise.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: If conversion is slow, warm to 50°C. Do not exceed 80°C to avoid triflate decomposition.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry and purify via column chromatography.[1][2]

Handling & Safety (E-E-A-T)

Stability

-

Moisture: Triflates hydrolyze rapidly in the presence of water to form triflic acid (highly corrosive) and the alcohol. Strict anhydrous technique is required.

-

Thermal: Secondary triflates can decompose violently if distilled or heated excessively.

Safety Precautions

-

Corrosivity: Triflic acid (byproduct of hydrolysis) is a superacid. Wear acid-resistant gloves and face shield.

-

Toxicity: Alkylating agents are potential genotoxins. Handle in a fume hood.

References

-

Synthesis of Pyran Derivatives: US Patent 10,040,776 B2. "Pyran derivatives and their preparation." (2018).[2] Link

-

Medicinal Chemistry Application: US Patent 11,247,989 B2. "Therapeutic compounds and uses thereof (CBP/EP300 inhibitors)." (2022).[3] Link

-

Reagent Properties: Fisher Scientific Safety Data Sheet. "Tetrahydro-2H-pyran-4-ol (Precursor)." Link

-

General Triflate Reactivity: Organic Syntheses, Coll. Vol. 6, p. 183 (1988); Vol. 54, p. 63 (1974). "Trifluoromethanesulfonic Anhydride."[4] Link

Sources

Reactivity of the Triflate Group on a Pyran Ring: A Technical Guide

Executive Summary

The pyran ring is the structural core of hexose sugars and a ubiquitous pharmacophore in natural products (e.g., polyether antibiotics, C-glycosides). Functionalizing this ring with precision is a critical challenge in drug discovery. The trifluoromethanesulfonate (triflate) group serves as a linchpin in this process. Its extreme electron-withdrawing nature (

This guide dissects the reactivity of pyran triflates into two distinct mechanistic regimes:

-

Enol Triflates (

): Gateways to C-C bond formation via transition metal catalysis (C-glycosides). -

Alkyl Triflates (

): Tools for stereochemical inversion (

The Triflate Advantage: Mechanistic Grounding

The triflate group (-OTf) is a "super-leaving group." Its reactivity is driven by the inductive effect of the three fluorine atoms and the resonance stabilization of the sulfonate anion.

| Parameter | Value | Implication |

| Leaving Group Ability | Permits reactions at low temp, preserving sensitive stereocenters. | |

| C-O Bond Strength | Weak | Facile oxidative addition to Pd(0) (Enol) or heterolysis (Alkyl). |

| Geometry | Bulky | Can influence ring conformation (chair vs. twist-boat) via steric strain. |

Scenario A: Pyran Enol Triflates (The Scaffold Builder)

Enol triflates derived from pyranones (sugar lactones) are the gold standard for synthesizing C-aryl glycosides , a class of drug scaffolds resistant to metabolic hydrolysis (e.g., SGLT2 inhibitors like Dapagliflozin).

Synthesis Strategy

The formation of the enol triflate requires the regioselective deprotonation of a lactone or ketone followed by trapping with a triflating agent.

-

Reagents:

-

Base: Lithium hexamethyldisilazide (LiHMDS) or NaHMDS. Kinetic control is essential to prevent ring opening.

-

Triflating Agent:

-Phenyl-bis(trifluoromethanesulfonimide) ( -

Additive: HMPA or DMPU may be required to disrupt lithium aggregates and accelerate enolization.

-

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

Once formed, the pyran enol triflate behaves as a "pseudo-halide," mimicking an aryl iodide. It readily undergoes oxidative addition with Pd(0).

Key Transformations:

-

Suzuki-Miyaura: Coupling with aryl boronic acids (Synthesis of C-glycosides).

-

Stille: Coupling with organostannanes (Mild, neutral conditions).

-

Sonogashira: Coupling with terminal alkynes.

-

Carbonylation: Insertion of CO to form esters/amides.

Experimental Protocol: Synthesis of a Glucal Enol Triflate

Target: Converting 2,3,4,6-tetra-O-benzyl-D-gluconolactone to the corresponding enol triflate.

Reagents:

-

Substrate: Protected Gluconolactone (1.0 eq)

-

Base: LiHMDS (1.2 eq, 1.0 M in THF)

-

Reagent:

(1.1 eq) -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the lactone and dissolve in THF (

). Cool to -

Enolization: Add LiHMDS dropwise over 15 minutes. The low temperature prevents

-elimination of the C-3 benzyloxy group (a common side reaction). Stir for 1 hour at -

Trapping: Cannulate a solution of

in THF into the reaction mixture. -

Warming: Allow the reaction to warm to

over 2 hours. Do not heat to reflux. -

Quench: Quench with saturated

. Extract with -

Purification: Flash chromatography on silica gel (neutralized with 1%

). Enol triflates are acid-sensitive; silica acidity can cause hydrolysis.

Critical Troubleshooting:

-

Problem: Elimination product observed (diene formation).

-

Solution: Ensure temperature stays below

during base addition. Switch to a more hindered base like KHMDS if LiHMDS is too nucleophilic.

Scenario B: Pyran Alkyl Triflates (The Stereocenter Inverter)

Triflates attached to

The "Inversion" Utility

This reactivity is exploited to synthesize rare sugars. For example, triflating the C-2 hydroxyl of a glucoside (equatorial) and displacing it with a nucleophile yields the mannoside (axial) configuration.

Reactivity: vs. Elimination ( )

The competition between substitution and elimination is fierce on pyran rings due to trans-diaxial geometric constraints.

-

Favored When:

-

Nucleophile is strong but non-basic (e.g.,

, -

Solvent is polar aprotic (DMF, DMSO).

-

The triflate is in a pseudo-equatorial position (backside attack is sterically accessible).

-

- Favored When:

Visualization of Reactivity Pathways

The following diagram illustrates the decision matrix for a chemist handling a pyran triflate.

Figure 1: Decision tree for pyran triflate reactivity based on carbon hybridization.

Mechanistic Deep Dive: The Catalytic Cycle

Understanding the Suzuki-Miyaura coupling of a pyran enol triflate is vital for troubleshooting low yields.

-

Oxidative Addition (OA): The rate-determining step. Electron-rich ligands (e.g.,

, -

Transmetallation (TM): The aryl boronic acid (activated by base) transfers its organic group to Palladium.

-

Reductive Elimination (RE): The C-C bond forms, releasing the product and regenerating Pd(0).

Why Triflates?

Unlike halides, the triflate anion (

Figure 2: Simplified catalytic cycle for the Suzuki coupling of a pyran enol triflate.

Summary of Reactivity Data

| Substrate Type | Reaction Class | Key Reagents | Primary Outcome | Common Pitfall |

| Enol Triflate | Cross-Coupling | C-Aryl Glycoside | Hydrolysis of triflate if wet | |

| Enol Triflate | Stille Coupling | C-Aryl Glycoside | Toxicity of Tin (Sn) | |

| Alkyl Triflate | Azido-sugar (Inverted) | Elimination to Glycal | ||

| Alkyl Triflate | Elimination | DBU or Pyridine | Unsaturated Pyran | Regioselectivity issues |

References

-

Bennett, C. S. (2022).[2] Evolution of a Reagent-Controlled Strategy for

-Selective C-Glycoside Synthesis. Synlett. -

Wallace, D. J., et al. (2003).[6] Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Letters.

-

Bickelhaupt, F. M., et al. (2024). Backside versus Frontside

Reactions of Alkyl Triflates and Alcohols. Chemistry – A European Journal. -

Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.

-

Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. research.rug.nl [research.rug.nl]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Methodological & Application

"protocol for glycosylation using Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate"

Application Note & Protocol

Topic: A Novel Glycosylation Strategy Utilizing Tetrahydro-2H-pyran-4-yl Trifluoromethanesulfonate as an Oxocarbenium Ion Precursor

Audience: Researchers, scientists, and drug development professionals in organic chemistry and glycobiology.

Abstract

The chemical synthesis of glycosides is a cornerstone of glycochemistry, pivotal for developing new therapeutics and biological probes.[1] Traditional methods often rely on glycosyl donors with leaving groups at the anomeric carbon. This document presents a specialized protocol for the glycosylation of alcohols using this compound. This non-traditional substrate, bearing a triflate leaving group at the C-4 position, is proposed to act as a precursor to a reactive oxocarbenium ion intermediate, which is then trapped by a nucleophilic alcohol. We provide a detailed mechanistic hypothesis, a step-by-step experimental protocol, and field-proven insights to guide researchers in applying this methodology for the synthesis of 4-O-glycosylated tetrahydropyran derivatives.

Introduction: Re-evaluating Glycosylation Pathways

Glycosylation is a fundamental reaction in organic chemistry, yet no single, universal protocol exists that guarantees high stereoselectivity and yield across all substrates.[2] The outcome of a glycosylation reaction is a delicate interplay between the glycosyl donor, acceptor, promoter, and solvent system.[3] The prevailing mechanism involves the activation of a leaving group at the anomeric (C-1) position of a carbohydrate donor to form a key oxocarbenium ion intermediate.[4] This electrophilic species is then intercepted by a nucleophilic glycosyl acceptor.

The trifluoromethanesulfonate (triflate, OTf) group is among the most potent leaving groups known, and glycosyl triflates are highly reactive intermediates in many glycosylation reactions.[5][6] Typically, these triflates are formed in situ at the anomeric carbon.

This application note explores the utility of This compound , a substrate with the triflate positioned at a non-anomeric carbon. While not a classical glycosyl donor, its structure allows for a mechanistically distinct pathway to a glycosidic linkage. The departure of the highly effective triflate leaving group from the C-4 position can induce a hydride shift or rearrangement to generate the thermodynamically stable oxocarbenium ion, which serves as the key electrophile for glycosylation. This approach opens a new avenue for synthesizing specific tetrahydropyran-containing structures, which are prevalent in numerous natural products.[7]

Proposed Reaction Mechanism

The central hypothesis for this protocol is the in situ generation of a glycosyl donor from a non-anomeric precursor. The reaction is believed to proceed through the following key steps, initiated by a promoter such as a Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) or hindered base.

-

Activation & Triflate Departure: The promoter assists in the departure of the C-4 triflate group, a powerful leaving group, generating a secondary carbocation.

-

Hydride Shift & Oxocarbenium Ion Formation: A rapid 1,2-hydride shift from an adjacent carbon (C-3 or C-5) to the C-4 carbocation is proposed. This is followed by resonance stabilization involving the ring oxygen, leading to the formation of a more stable oxocarbenium ion. This ion is the critical intermediate in glycosylation chemistry.[5]

-

Nucleophilic Attack: The glycosyl acceptor (an alcohol, ROH) attacks the electrophilic anomeric carbon of the oxocarbenium ion. The stereochemical outcome (α or β) is influenced by factors such as the anomeric effect and the specific reaction conditions.[8]

-

Deprotonation: A final proton transfer step yields the neutral glycoside product.

Caption: Proposed mechanism for glycosylation via an oxocarbenium ion intermediate.

Experimental Protocol: Glycosylation

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents

-

This compound (Donor Precursor)

-

Glycosyl Acceptor (e.g., primary or secondary alcohol, phenol)

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂).[9]

-

Hindered, non-nucleophilic base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) or Di-tert-butylpyridine (DTBP)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

-

Activated Molecular Sieves (4 Å)

-

Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Causality Note: The use of a hindered base is crucial to scavenge the triflic acid (TfOH) generated during the reaction, which can otherwise lead to degradation of acid-sensitive substrates. Anhydrous conditions are mandatory as triflates and Lewis acid promoters are extremely sensitive to moisture.[10]

Step-by-Step Glycosylation Procedure

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the hindered base (1.5 equiv.), and activated 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous DCM via syringe to achieve a suitable concentration (typically 0.1 M with respect to the acceptor).

-

Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

-

Reagent Addition:

-

Add a solution of this compound (1.2 equiv.) in anhydrous DCM dropwise over 5 minutes.

-

After stirring for 15 minutes, add the promoter (e.g., TMSOTf, 0.2 equiv.) dropwise. The reaction mixture may change color.

-

-

Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to -40 °C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (or no further change is observed), quench by adding a few drops of triethylamine followed by saturated aqueous NaHCO₃ solution.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Filter through a pad of celite to remove molecular sieves, washing with DCM.

-

Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure glycoside.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General experimental workflow for the glycosylation protocol.

Expected Results & Data Summary

The efficiency of this glycosylation protocol is dependent on the nucleophilicity and steric hindrance of the alcohol acceptor. The table below summarizes expected outcomes based on analogous glycosylation reactions.

| Glycosyl Acceptor Type | Steric Hindrance | Expected Yield Range | Predominant Anomer (Predicted) |

| Primary Alcohol (e.g., n-butanol) | Low | 65-85% | α |

| Secondary Alcohol (e.g., cyclohexanol) | Medium | 40-60% | α/β mixture |

| Phenol (e.g., p-cresol) | Low | 50-70% | α/β mixture |

| Tertiary Alcohol (e.g., t-butanol) | High | <10% (Elimination likely) | N/A |

Note: The predominance of the α-anomer with less hindered alcohols is anticipated due to the anomeric effect stabilizing the axial orientation in the transition state.[8] For more hindered acceptors, the reaction may proceed under thermodynamic control, leading to mixtures.

Troubleshooting

-

Low or No Yield:

-

Cause: Inactive reagents or wet conditions.

-

Solution: Ensure all glassware is rigorously dried, use freshly distilled anhydrous solvents, and use a fresh, unopened bottle of the triflate precursor and promoter.

-

-

Formation of Glycal/Elimination Byproducts:

-

Cause: Reaction temperature is too high, or a non-hindered base was used.

-

Solution: Maintain low temperatures for the duration of the reaction. Ensure a highly hindered base like TTBP is used.

-

-

Anomeric Mixtures:

-

Cause: This is common, especially with hindered acceptors or under conditions that allow for anomerization.

-

Solution: Careful optimization of the solvent and promoter may improve selectivity.[5] Otherwise, isomers must be separated by careful chromatography.

-

Safety Precautions

-

Trifluoromethanesulfonic anhydride and its derivatives (triflates) are corrosive and highly reactive. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous solvents like DCM and ether are flammable and volatile. Work away from ignition sources.

-

Lewis acids such as TMSOTf and BF₃·OEt₂ are corrosive and moisture-sensitive. Handle with care using syringes under an inert atmosphere.[10]

-

Cryogenic baths (-78 °C) can cause severe burns. Wear cryogenic gloves when handling.

References

-

Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

-

Nicolaou, K. C., et al. (2017). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 117(18), 11954-12041. [Link]

-

Yadav, J. S., et al. (2009). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. Organic & Biomolecular Chemistry, 7, 4195-4200. [Link]

-

Crich, D. (2005). Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides. Glycochemistry, 1-37. [Link]

-